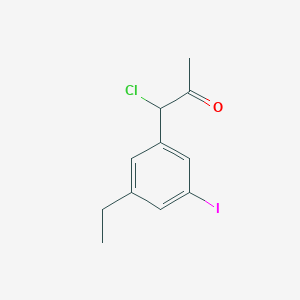
1-(3-Amino-5-hydroxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-5-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a phenyl ring, along with a propanone group (-CO-CH2-CH3). It is used primarily in research and development settings, particularly in the fields of chemistry and biology .
Méthodes De Préparation
The synthesis of 1-(3-Amino-5-hydroxyphenyl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-5-hydroxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction conditions typically include refluxing the mixture for several hours, followed by purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
1-(3-Amino-5-hydroxyphenyl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The carbonyl group in the propanone moiety can be reduced to form an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 1-(3-Amino-5-hydroxyphenyl)propan-1-one exerts its effects is primarily through its interactions with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules . These interactions can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use in research .
Comparaison Avec Des Composés Similaires
1-(3-Amino-5-hydroxyphenyl)propan-1-one can be compared to several similar compounds, such as:
1-(2-Amino-5-hydroxyphenyl)propan-1-one: This compound has a similar structure but with the amino group in a different position on the phenyl ring.
1-(3-Hydroxyphenyl)propan-1-one: Lacks the amino group, making it less reactive in certain types of chemical reactions.
2-amino-1-(3-hydroxyphenyl)propane-1-tartarate: A related compound with a tartarate group, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
1-(3-amino-5-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H11NO2/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,11H,2,10H2,1H3 |
Clé InChI |
RLUJAKPWGQHLQC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=CC(=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14059258.png)
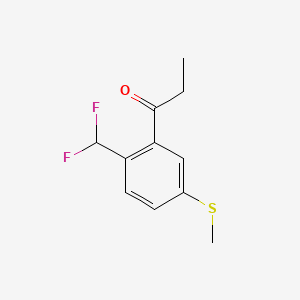
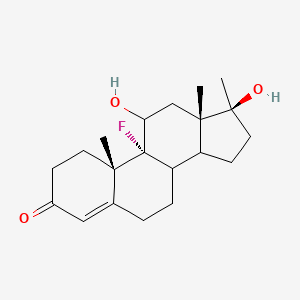
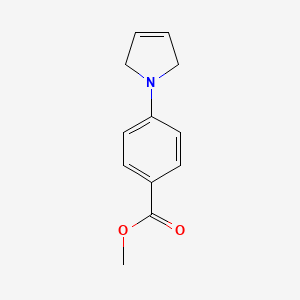
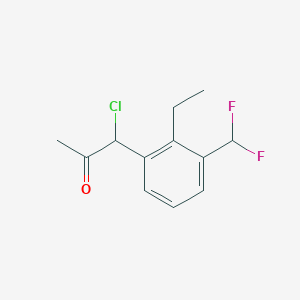
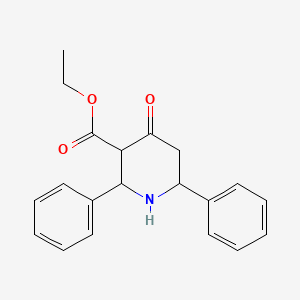
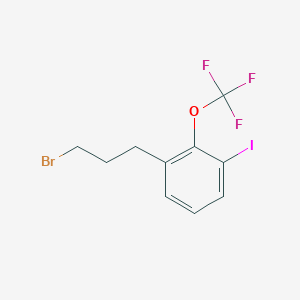
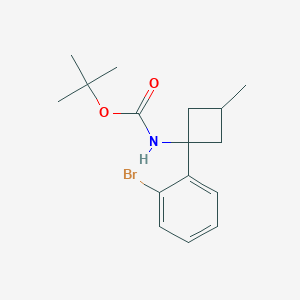
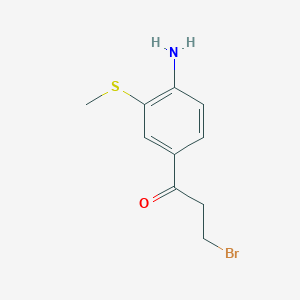
![1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B14059306.png)

